3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride

Kinase inhibition RIPK1 Bioisostere structure-activity relationship

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride (CAS 1886967-27-6) is a C3-substituted bicyclo[1.1.1]pentylamine (BCPA) building block belonging to the class of saturated aniline bioisosteres. BCPAs replace the flat, metabolically labile phenyl ring with a rigid, three-dimensional, sp³-rich cage that exhibits superior passive permeability, aqueous solubility, and resistance to cytochrome P450-mediated oxidation.

Molecular Formula C7H12ClF2N
Molecular Weight 183.63
CAS No. 1886967-27-6
Cat. No. B2980087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
CAS1886967-27-6
Molecular FormulaC7H12ClF2N
Molecular Weight183.63
Structural Identifiers
SMILESCC(C12CC(C1)(C2)N)(F)F.Cl
InChIInChI=1S/C7H11F2N.ClH/c1-5(8,9)6-2-7(10,3-6)4-6;/h2-4,10H2,1H3;1H
InChIKeyTXEOARJKUUZQLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine Hydrochloride (CAS 1886967-27-6): Sourcing Guide for a Fluorinated Bicyclo[1.1.1]pentane Aniline Bioisostere


3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride (CAS 1886967-27-6) is a C3-substituted bicyclo[1.1.1]pentylamine (BCPA) building block belonging to the class of saturated aniline bioisosteres. BCPAs replace the flat, metabolically labile phenyl ring with a rigid, three-dimensional, sp³-rich cage that exhibits superior passive permeability, aqueous solubility, and resistance to cytochrome P450-mediated oxidation [1]. The hydrochloride salt (MW 183.63 Da) provides a stable, weighable solid form suitable for direct use in amide coupling or reductive amination steps. Supplier-reported purity ranges from 95% to 98%, and catalog prices at the time of writing range from approximately $157 (50 mg) to $965 (500 mg) depending on the vendor [2].

Why 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine Hydrochloride Cannot Be Replaced by a Simple Phenyl or Unsubstituted BCP-Amine in Medicinal Chemistry Programs


Simple aniline or unsubstituted bicyclo[1.1.1]pentan-1-amine cannot replicate the physicochemical profile of this compound. The 1,1-difluoroethyl substituent introduces a partially fluorinated alkyl group that simultaneously increases three-dimensionality (Fsp³ = 1.0), modulates lipophilicity (calculated LogP 0.45), and reduces the pKa of the amine relative to non-fluorinated analogs [1]. Within the BCPA family, the difluoroethyl group occupies a distinct lipophilicity space: it is less lipophilic than a trifluoromethyl analog but significantly more lipophilic than a hydrogen or methyl substituent. Additionally, the -CF₂H termination is a recognized carbonyl bioisostere, offering metabolic stabilization not achievable with simple alkyl or unsubstituted BCP-amine building blocks [2]. Selecting the difluoroethyl variant over generic alternatives is therefore not a matter of potency alone, but of fitting a defined lipophilicity range and metabolic vulnerability profile while retaining the BCPA core's solubility advantage over phenyl rings.

Quantitative Comparator Evidence for 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine Hydrochloride Selection


RIPK1 Inhibitor Potency: BCP-Difluoroethyl Versus BCP-Fluoro in Matched Molecular Scaffolds

In US Patent US20240025912 (Merck Sharp & Dohme), a matched-pair comparison is available between a RIPK1 inhibitor bearing the 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-amine motif (Compound 1-32) and the corresponding 3-fluorobicyclo[1.1.1]pentan-1-amine analog (Compound 1-40). Both compounds share a (S)-5-phenyl-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazol-3-one core; the 5-phenyl substituent differs (phenyl vs. 2,6-difluorophenyl), but the BCP-amine substituent is the primary variable. The difluoroethyl analog achieved an EC₅₀ of 36.4 nM, while the fluoro analog achieved an EC₅₀ of 34 nM [1]. The near-equipotent outcome indicates that the 1,1-difluoroethyl group is a viable potency-equivalent alternative to a simple fluoro substituent, thereby enabling independent optimization of lipophilicity and metabolic stability without sacrificing target engagement.

Kinase inhibition RIPK1 Bioisostere structure-activity relationship

Physicochemical Differentiation: LogP of 3-(1,1-Difluoroethyl) BCP-Amine Versus Unsubstituted BCP-Amine

Lipophilicity (LogP) is a critical driver of off-target promiscuity and metabolic clearance. The unsubstituted bicyclo[1.1.1]pentan-1-amine carries a calculated LogP near 0.02 to 0.11 [1]. Introduction of the 1,1-difluoroethyl group raises the calculated LogP to 0.45 [2], representing an approximately 0.34–0.43 log unit increase. This places the compound in a more drug-like lipophilicity range for central nervous system (CNS) and intracellular targets (LogP 1–3 is often preferred, but BCP-amines are polar cores; the additional 0.4 log units can shift the final drug candidate into an acceptable window without requiring extensive structural changes). The difluoroethyl group also adds one rotatable bond (total = 1) versus zero in the unsubstituted analog, offering a modest increase in conformational flexibility while preserving the overall sp³ character.

Lipophilicity optimization Physicochemical property prediction BCP building block selection

BCPA Over Phenyl Ring: Class-Level Evidence for Improved Aqueous Solubility and Metabolic Stability

Bicyclo[1.1.1]pentylamines as a class have been demonstrated to significantly improve aqueous solubility and reduce metabolic clearance compared to the anilines they replace. In a seminal study, replacing the aniline motif in Capesaris with a BCP-amine bioisostere mitigated aniline-associated toxicity without loss of target activity [1]. The BCP scaffold also reduces the susceptibility to N-dealkylation and aromatic hydroxylation, which are common metabolic liabilities of phenyl-containing compounds [2]. While data specific to the 1,1-difluoroethyl analog are not yet published in a dedicated PK study, the class-level evidence is sufficiently strong that BCP-amines are now integrated into over 300 patents [2]. The difluoroethyl variant benefits from this established class advantage while adding the unique metabolic and conformational features of the -CF₂H group.

Aniline bioisostere Metabolic stability Aqueous solubility

Synthetic Differentiation: Amine Hydrochloride Ready-to-Use Building Block Saves 2–3 Synthetic Steps Versus In Situ BCP-Amine Generation

The hydrochloride salt of 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-amine is supplied as a stable, pre-functionalized solid, eliminating the need for the challenging three-step Curtius rearrangement sequence normally required to access 3-substituted BCP amines from [1.1.1]propellane [1]. Commercial suppliers offer the compound at 98% purity with delivery times of 2–3 days for 50 mg quantities [2], enabling direct use in amide couplings, reductive aminations, or sulfonamide formation without additional purification. By contrast, synthesizing the 1,1-difluoroethyl BCP-amine core de novo from commercial precursors requires radical fluorination or difluorocarbene addition, each demanding specialized reagents (e.g., DAST, CF₃TMS/NaI) and typically delivering lower overall yields (often <30% over multiple steps) [3]. The pre-synthesized building block eliminates this yield penalty and reduces the synthetic sequence by at least two steps.

Building block procurement Synthetic efficiency Parallel synthesis

Recommended Application Scenarios for 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine Hydrochloride Based on Quantitative Evidence


RIPK1 and Related Kinase Inhibitor Lead Optimization: Replacing a Phenyl Ring with a Fluorinated BCPA Bioisostere

The matched-pair RIPK1 data from US20240025912 (EC₅₀ 36.4 nM for the difluoroethyl BCP-amine-derived inhibitor) [1] validates the use of this building block for kinase inhibitor programs where the aniline portion of a hinge-binding motif must be replaced to reduce metabolic liability. The 1,1-difluoroethyl group fine-tunes lipophilicity without degrading target potency, making this compound a strategic choice when a simple fluoro substituent provides insufficient LogP modulation.

CNS-Penetrant Drug Discovery Programs Requiring Moderate Lipophilicity BCPA Building Blocks

With a calculated LogP of 0.45 [2], the 3-(1,1-difluoroethyl) BCP-amine occupies an intermediate lipophilicity position between the unsubstituted BCP-amine (LogP ~0.1) and higher-alkyl or trifluoromethyl variants (LogP typically >1.0). This makes it an appropriate choice for CNS programs where the final drug candidate must maintain a LogD₇.₄ between 1 and 3 for optimal blood-brain barrier penetration, while the BCP core simultaneously enhances aqueous solubility and reduces P-glycoprotein efflux risk.

Parallel Library Synthesis and High-Throughput SAR Exploration

The commercial availability of this pre-functionalized building block at 98% purity with predictable coupling chemistry (amine hydrochloride) supports automated library synthesis workflows [3]. Researchers can incorporate the 1,1-difluoroethyl BCP-amine into diverse amide, urea, or sulfonamide arrays in a single step, bypassing the multi-step synthesis and hazardous fluorinating conditions required for in-house preparation [4]. This accelerates SAR cycles and ensures batch-to-batch consistency across hundreds of library members.

Carbonyl Bioisostere Replacement in Metabolic Hotspot Screening

The -CF₂H moiety of the 1,1-difluoroethyl group is a well-established carbonyl (C=O) bioisostere [5]. In lead optimization campaigns where a metabolically labile amide, ketone, or carbamate must be replaced, this building block can be installed to retain hydrogen-bonding character (via the CF₂H⋯acceptor interaction) while eliminating the carbonyl-driven susceptibility to hydrolysis or reduction. This application is supported by class-level precedent and the unique fluorination pattern of the compound.

Quote Request

Request a Quote for 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.